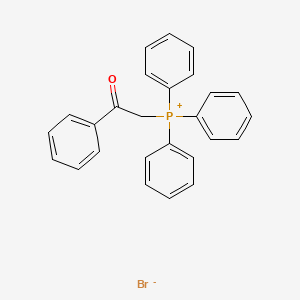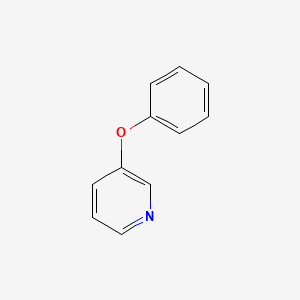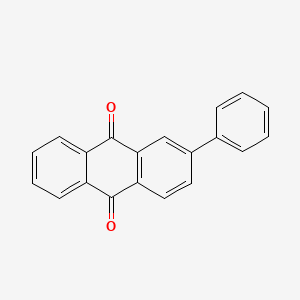
2-苯基蒽醌
描述
2-Phenylanthraquinone (PAQN) is a synthetic organic compound containing a phenyl group attached to an anthraquinone core. It has a molecular weight of 284.31 .
Synthesis Analysis
The synthesis of anthraquinone-based compounds like 2-Phenylanthraquinone has been a subject of research in recent years . In one method, 1,4-dibutyl anthraquinones were synthesized from 1,1′-(1,2-phenylene)bis(hept-2-yn-1-one) and ethyne derivatives in the presence of organophosphorus compounds under refluxing toluene .Molecular Structure Analysis
The molecular formula of 2-Phenylanthraquinone is C20H12O2 . The InChI code is 1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H .Chemical Reactions Analysis
2-Phenylanthraquinone undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .Physical And Chemical Properties Analysis
2-Phenylanthraquinone is a solid at 20°C . It has a molecular weight of 284.31 and a density of 1.267g/cm^3 .科学研究应用
1. Photoredox Reaction Study
- Methods of Application: The study involved a combined time-resolved spectroscopic and density functional theory computational study on PPAQ in several solvents, especially for the photoredox reaction in a pH 2 aqueous solution .
- Results or Outcomes: The results indicate that PPAQ undergoes the photoredox reaction via a two-step pathway. The low efficiency of the photoredox reaction of PPAQ compared to the related HEAQ molecule is caused by the longer distance between the benzyl alcohol moiety and the AQ ketone moieties .
2. Anticancer Agents
- Summary of Application: The anthraquinone moiety, which is a part of 2-Phenylanthraquinone, forms the core of various anticancer agents. Anthraquinones have been used for centuries in various therapeutic applications, and their derivatives have been widely studied for many types of photochemical reactions .
- Methods of Application: The research involves structural modifications of the anthraquinone core to develop new anthraquinone-based compounds as promising anticancer agents .
- Results or Outcomes: Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins. They have shown to inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis and tumour angiogenesis, regulate the host immune response, and reverse tumour cell multidrug resistance .
3. Photoremovable Protecting Groups
- Summary of Application: 2-Phenylanthraquinone (PPAQ) and its derivatives have been widely studied for many types of photochemical reactions. One such application is the development of photoremovable protecting groups for a range of applications .
- Methods of Application: The study involves photoexcitation of AQ compounds which often leads to efficient intersystem crossing (ISC) to populate a reactive triplet state that may then undergo a variety of reactions .
- Results or Outcomes: The photoredox reaction can be rationalized by excited states that have substantial charge transfer character, in which the electron density of the benzene ring with the reactive CH2 OH moiety is transferred to the central AQ ring .
4. Structural Modifications for Anticancer Agents
- Summary of Application: The anthraquinone moiety forms the core of various anticancer agents. The research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years .
- Methods of Application: They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
- Results or Outcomes: Herein, we review new anthraquinone analogues that have been developed in recent years as anticancer agents .
5. Hydrogen Abstraction Reaction
- Summary of Application: 2-Phenylanthraquinone (PPAQ) and its derivatives have been widely studied for many types of photochemical reactions. One such application is the hydrogen abstraction reaction with a strong hydrogen donor solvent like isopropanol (IPA) .
- Methods of Application: The study involves photoexcitation of AQ compounds which often leads to efficient intersystem crossing (ISC) to populate a reactive triplet state that may then undergo a variety of reactions such as a typical hydrogen abstraction reaction .
- Results or Outcomes: The results indicate that PPAQ undergoes the hydrogen abstraction reaction via a two-step pathway and that the efficiency of the reaction is caused by the longer distance between the benzyl alcohol moiety and the AQ ketone moieties .
6. Development of Photoremovable Protecting Groups
- Summary of Application: The photochemistry of AQ derivatives in aqueous solutions had also received increasing interest as a new platform for developing photoremovable protecting groups for a range of applications .
- Methods of Application: The study involves photoexcitation of AQ compounds which often leads to efficient intersystem crossing (ISC) to populate a reactive triplet state that may then undergo a variety of reactions .
- Results or Outcomes: The photoredox reaction can be rationalized by excited states that have substantial charge transfer character, in which the electron density of the benzene ring with the reactive CH2 OH moiety is transferred to the central AQ ring .
未来方向
The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . The developments in PEG-based delivery of anthraquinones and the toxicity aspects of anthraquinone derivatives are also being discussed .
属性
IUPAC Name |
2-phenylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCFGZBDDCNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310683 | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylanthraquinone | |
CAS RN |
6485-97-8 | |
| Record name | 9, 2-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

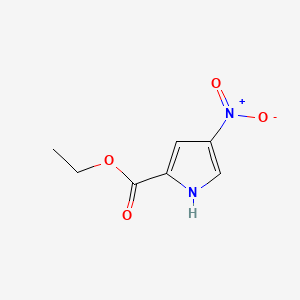
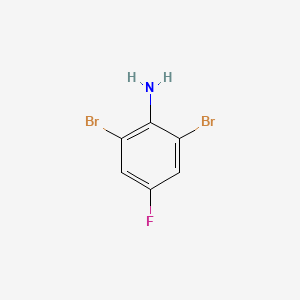
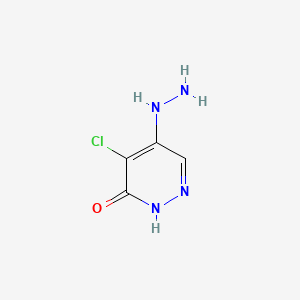
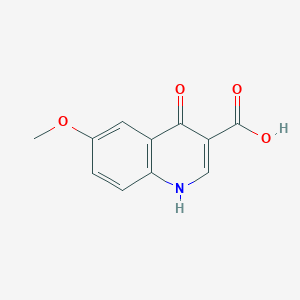
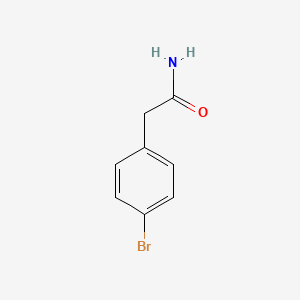
![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)

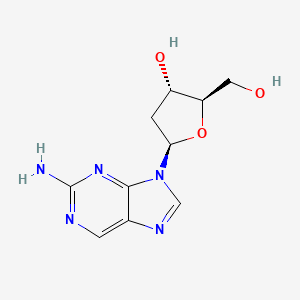
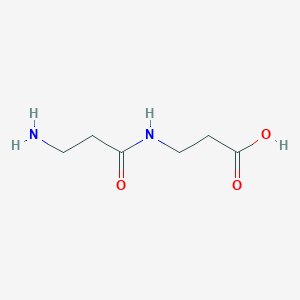
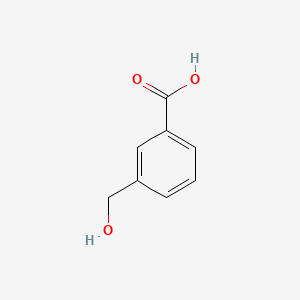
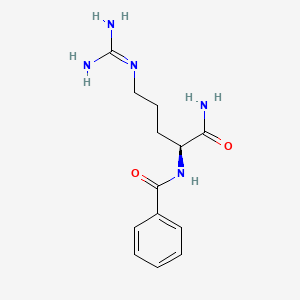
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)
